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Abstract
This technical guide provides a comprehensive overview of the early-stage safety and

toxicology profile of Fekap, a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist.

Data presented herein is a synthesis of findings from preclinical toxicology studies and Phase I

and II clinical trials. This document details the mechanism of action, summarizes quantitative

safety data in structured tables, outlines detailed experimental protocols for key preclinical and

clinical studies, and provides visualizations of the relevant signaling pathway and experimental

workflows. The information is intended to guide further research and development of Fekap
and similar compounds. For the purposes of this guide, "Fekap" will be represented by the data

available for the NK3 receptor antagonist, fezolinetant.

Introduction
Fekap is a novel therapeutic agent that functions by antagonizing the neurokinin 3 (NK3)

receptor. The NK3 receptor is a key component of a neural pathway in the hypothalamus that

regulates body temperature. During menopause, a decrease in estrogen levels leads to an

overactivity of this pathway, resulting in vasomotor symptoms (VMS) such as hot flashes and

night sweats. By blocking the NK3 receptor, Fekap helps to restore the normal balance of this

thermoregulatory center.[1][2] This guide focuses on the foundational safety and toxicology

data gathered during the initial phases of its development.
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Mechanism of Action
Fekap is a selective antagonist of the neurokinin 3 receptor (NK3R), which is a G-protein

coupled receptor (GPCR). The endogenous ligand for NK3R is neurokinin B (NKB). In the

hypothalamus, KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in

thermoregulation. These neurons are inhibited by estrogen and stimulated by NKB.[2] During

menopause, declining estrogen levels lead to increased NKB signaling, causing hyperactivity of

KNDy neurons and triggering heat dissipation mechanisms that result in VMS.[1][2] Fekap
competitively binds to the NK3R, blocking the action of NKB and thereby modulating the

activity of KNDy neurons to restore thermoregulatory balance.[2]

The NK3 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation

by NKB, the Gq subunit activates phospholipase C (PLC), which then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from

intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade

ultimately leads to the physiological response.
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Fekap's Mechanism of Action via NK3R Blockade.

Preclinical Safety and Toxicology
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A comprehensive battery of preclinical studies was conducted to evaluate the safety profile of

Fekap, including assessments of carcinogenicity, genotoxicity, and reproductive and

developmental toxicity.

Carcinogenicity
Fekap was found not to be carcinogenic in a 2-year bioassay in female rats at doses up to 100

mg/kg/day and in a 26-week bioassay in transgenic Tg.rasH2 mice at doses up to 450

mg/kg/day.[3]

Genotoxicity
Fekap was not mutagenic in a standard battery of in vitro and in vivo genotoxicity studies.[3]

Reproductive and Developmental Toxicology
In a fertility study in female rats, Fekap did not affect fertility at doses up to 100 mg/kg/day,

although altered estrous cyclicity and reduced reproductive organ weight were observed,

consistent with its pharmacological effects.[3] In an embryo-fetal development toxicity study in

rats, embryo-lethality was observed at a dose of 100 mg/kg/day. No teratogenic findings were

observed in surviving fetuses at this dose.[3]

Quantitative Preclinical Toxicology Data
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Study Type Species Dose Levels Key Findings Reference

2-Year

Carcinogenicity
Female Rat

Up to 100

mg/kg/day

No evidence of

carcinogenicity.
[3]

26-Week

Carcinogenicity
Tg.rasH2 Mouse

Up to 450

mg/kg/day

No evidence of

carcinogenicity.
[3]

Genotoxicity

Battery
In vitro & In vivo Not Applicable Not mutagenic. [3]

Female Fertility Rat
Up to 100

mg/kg/day

No effect on

fertility. Altered

estrous cycles

and reduced

reproductive

organ weight

observed.

[3]

Embryo-Fetal

Development
Rat

25, 50, 100

mg/kg/day

Embryo-lethality

at 100

mg/kg/day. No

teratogenicity in

surviving fetuses.

[3]

Clinical Safety Profile (Early Research)
The clinical safety of Fekap has been evaluated in several Phase I and II studies. The data

presented here are from studies involving healthy menopausal women with moderate to severe

VMS.

Phase IIa Clinical Trial
A 12-week, double-blind, randomized, placebo-controlled study evaluated the safety and

efficacy of Fekap (represented by fezolinetant 90 mg twice daily).[4]

Adverse Events: Fekap was generally well-tolerated. The most common treatment-related

adverse event was gastrointestinal disorder.[4]
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Quantitative Phase IIa Safety Data
Adverse Event
Category

Fekap (90 mg BID)
(n=40)

Placebo (n=40) Reference

Any Treatment-

Emergent Adverse

Event (TEAE)

19 (47.5%) 17 (42.5%) [4]

Gastrointestinal

Disorders
6 (15.0%) 2 (5.0%) [4]

Nervous System

Disorders
3 (7.5%) 4 (10.0%) [4]

Infections and

Infestations
3 (7.5%) 3 (7.5%) [4]

Serious TEAEs 0 (0%) 1 (2.5%) [4]

TEAEs leading to

Discontinuation
2 (5.0%) 1 (2.5%) [4]

Experimental Protocols
Preclinical Study Protocols (Representative)

Objective: To assess the carcinogenic potential of Fekap when administered daily by oral

gavage for 104 weeks.

Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study.

Animals are housed individually in a controlled environment (temperature, humidity, light/dark

cycle) with free access to standard laboratory diet and water.

Groups: Typically four groups of 50 male and 50 female rats: a control group (vehicle only),

and low-, mid-, and high-dose groups.

Dose Administration: The test article is formulated in an appropriate vehicle (e.g., 1%

hydroxypropyl methylcellulose) and administered once daily via oral gavage. Dose volumes

are adjusted based on the most recent body weight.
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Observations:

Mortality and Morbidity: Checked twice daily.

Clinical Signs: Detailed clinical observations are performed weekly.

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly

thereafter.

Ophthalmoscopy: Performed prior to study start and at termination.

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24

months for analysis of a standard panel of parameters.

Pathology:

Gross Necropsy: A full necropsy is performed on all animals. The location, size, and

appearance of all external and internal masses are recorded.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive list of tissues from all animals in the control and high-

dose groups is examined microscopically. All gross lesions and target organs from all dose

groups are also examined.

Objective: To evaluate the potential adverse effects of Fekap on the pregnant female and the

developing embryo and fetus during the period of organogenesis.

Test System: Time-mated female Wistar rats. The day a vaginal plug or sperm is detected is

designated as Gestation Day (GD) 0.

Groups: Typically four groups of approximately 20-25 pregnant females: a control group

(vehicle only), and low-, mid-, and high-dose groups.

Dose Administration: The test article is administered daily by oral gavage from GD 6 to 17.

Maternal Observations:
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Mortality and Morbidity: Checked twice daily.

Clinical Signs: Observed daily.

Body Weight: Recorded on GD 0, 6, and daily from GD 7 to 20.

Food Consumption: Measured for specified intervals during gestation.

Terminal Procedures (GD 20):

Cesarean Section: Females are euthanized on GD 20.

Uterine Examination: The uterus is examined for the number of corpora lutea, implantation

sites, resorptions, and live and dead fetuses.

Fetal Examinations:

External Examination: All fetuses are weighed, sexed, and examined for external

malformations and variations.

Visceral Examination: Approximately half of the fetuses in each litter are examined for soft

tissue abnormalities (e.g., using the Wilson's sectioning technique).

Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin

Red S) for skeletal examination.

Clinical Trial Protocol (Phase IIa)
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.

Participant Population: Generally healthy menopausal women, aged 40 to 65 years, with a

minimum average of seven moderate to severe hot flashes per day.

Randomization and Treatment: Participants are randomized in a 1:1 ratio to receive either

Fekap (90 mg) or a matching placebo, administered orally twice daily for 12 weeks.
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Efficacy Assessments: The primary endpoints are the mean change from baseline in the

frequency and severity of moderate to severe VMS at weeks 4 and 12.

Safety Assessments:

Adverse Events (AEs): Monitored and recorded throughout the study.

Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at

screening and specified time points during the study.

Vital Signs and ECGs: Measured at baseline and at regular intervals.

Physical Examinations: Conducted at the beginning and end of the study.

Experimental Workflow Diagram
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Workflow of a Phase IIa Clinical Trial for Fekap.
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Conclusion
The early research into the safety and toxicology of Fekap indicates a generally favorable

profile. Preclinical studies did not reveal any concerns regarding carcinogenicity or

mutagenicity. The observed embryo-fetal toxicity in rats occurred at high doses and is

considered an exaggerated pharmacological effect. In early clinical trials, Fekap was well-

tolerated, with a safety profile comparable to placebo. These findings support the continued

development of Fekap as a potential non-hormonal treatment for vasomotor symptoms

associated with menopause. Further long-term safety data from larger Phase III studies will be

crucial for a complete characterization of its risk-benefit profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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